Cytotoxicity Equivalence to DON in Mammalian Cell Proliferation Assays (3T3 and PBMC)
In mouse 3T3 fibroblasts, 15-AcDON exhibits an IC50 for DNA synthesis inhibition of 1.51 mM, which is statistically indistinguishable from DON's IC50 of 1.50 mM [1]. In bovine peripheral blood mononuclear cells (PBMC), both DON and 15-AcDON yielded an identical IC50 of 0.5 µM for proliferation inhibition, whereas 3-AcDON was approximately 5-fold less potent (IC50 = 2.6 µM) and de-epoxy-DON failed to reach 50% inhibition even at 18.29 µM [2].
| Evidence Dimension | Inhibition of cellular proliferation/DNA synthesis (IC50) |
|---|---|
| Target Compound Data | 15-AcDON: IC50 = 1.51 mM (3T3 cells, DNA synthesis) [1]; IC50 = 0.5 µM (bovine PBMC, proliferation) [2] |
| Comparator Or Baseline | DON: IC50 = 1.50 mM (3T3) [1], IC50 = 0.5 µM (PBMC) [2]; 3-AcDON: IC50 = 14.4 mM (3T3) [1], IC50 = 2.6 µM (PBMC) [2]; De-epoxy-DON: no IC50, max 24% inhibition at 18.29 µM (PBMC) [2] |
| Quantified Difference | 15-AcDON is equipotent to DON in both assays; 15-AcDON is ~9.5-fold more potent than 3-AcDON in 3T3 cells (1.51 vs 14.4 mM) and ~5.2-fold more potent in PBMC (0.5 vs 2.6 µM) |
| Conditions | 3T3 cell line: BrdU incorporation assay for DNA synthesis; Bovine PBMC: Concanavalin A-stimulated proliferation measured by MTT assay |
Why This Matters
Procuring 15-AcDON rather than 3-AcDON is essential for studies requiring a DON-equivalent toxicological response, as 3-AcDON significantly underestimates DON potency and would introduce systematic bias in mixture toxicity or risk assessment models.
- [1] Pestka, J. J. (2008). Mechanisms of deoxynivalenol-induced gene expression and apoptosis. Food Additives and Contaminants, 25(9), 1128-1140; Table 1 in Pestka (2008) summarizing IC50 data from Zhou et al. (1999) and other sources. View Source
- [2] Dänicke, S., Goyarts, T., Valenta, H., & Razzazi-Fazeli, E. (2011). Effects of deoxynivalenol (DON) and related compounds on bovine peripheral blood mononuclear cells (PBMC) in vitro and in vivo. Mycotoxin Research, 27, 49-55. View Source
